molecular formula C9H6BrClN2S B15329172 4-(5-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine

4-(5-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine

Cat. No.: B15329172
M. Wt: 289.58 g/mol
InChI Key: WBVBRXQFJPKAAQ-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine is an organic compound that features a thiazole ring substituted with a 5-bromo-2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine typically involves the reaction of 5-bromo-2-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The reaction conditions often involve heating the mixture in the presence of a suitable acid catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

While "4-(5-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine" is not directly discussed in the provided search results, the search results do provide information on similar compounds, including synthetic pathways and applications of thiazole and aminothiazole derivatives.

Thiazole and Aminothiazole Derivatives: Synthesis and Applications
Thiazole derivatives, including aminothiazoles, have diverse applications, particularly in medicinal chemistry, due to their biological activities .

1. Synthesis of 2-Aminothiazoles
Several synthetic routes for 2-aminothiazoles have been reported . One method involves reacting α-formyl-α-bromoacetate hemiacetals with thiourea to produce 2-amino-thiazole-5-carboxylic acid phenylamides . These compounds can then be reacted with chloroacetyl chloride, followed by secondary amine compounds, to yield a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives .

2. Applications in Anticancer Research
2-aminothiazoles have demonstrated anti-proliferative effects on human K563 leukemia cells . For instance, specific 2-aminothiazole-5-carboxylic acid phenylamide derivatives have shown good anti-proliferative effects on human K563 leukemia cells . Additionally, thiazolyl Schiff bases have displayed activity against hepatocellular carcinoma . Certain derivatives have also exhibited cytotoxicity against human liver hepatocellular carcinoma cell lines and mammalian cells .

3. Other Biological Activities
Thiazole derivatives have been identified as Zinc-Activated Channel (ZAC) inhibitors . A compound library screening identified 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a ZAC inhibitor . Some newly synthesized compounds were tested for their anticonvulsant effectiveness in a picrotoxin-induced convulsion model . Several N-acylated 2-amino-5-benzyl-1,3-thiazoles have been screened for anticancer activity, with some showing activity against human glioblastoma U251 cells and human melanoma WM793 cells . Indole-linked thiazoles have also demonstrated promising anticancer potential and cell line selectivity .

4. DHFR Inhibition
Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivatives have been identified as potent DHFR inhibitors, showing activity against various cancer cell lines .

5. Other relevant compounds
Other similar compounds include:

  • 5-bromo-4-isopropyl-1,3-thiazol-2-amine

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine
  • 4-(5-Bromo-2-chlorophenyl)-1,3-thiazol-2-ol
  • 4-(5-Bromo-2-chlorophenyl)-1,3-thiazol-2-thiol

Uniqueness

This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

4-(5-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. Thiazole derivatives have been widely studied for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article delves into the biological activity of this specific thiazole derivative, summarizing relevant research findings and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound features a thiazole ring substituted with a bromo and chloro group on the phenyl moiety, which is crucial for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Tests : In vitro assays against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) have shown that thiazole derivatives can inhibit cell proliferation effectively. For example, a related compound exhibited an IC50 value of 2.01 µM against HT29 cells, indicating potent anticancer activity .
CompoundCell LineIC50 (µM)
This compoundHepG2TBD
Related Thiazole CompoundHT292.01
Related Thiazole CompoundA549TBD

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit activity against various bacterial strains such as E. coli and S. aureus:

  • Antibacterial Assays : The synthesized thiazole derivatives were tested for their efficacy against several pathogens, with some exhibiting significant inhibition zones in agar diffusion tests .
CompoundBacterial StrainActivity
This compoundE. coliActive
Related Thiazole CompoundS. aureusActive

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has also been explored. Compounds similar to this compound were tested in picrotoxin-induced convulsion models:

  • Efficacy in Animal Models : Certain thiazole compounds demonstrated significant protection against seizures, with effective doses lower than standard medications like ethosuximide .

Case Studies

  • Finiuk et al. (2021) investigated N-acylated thiazoles and reported that specific substitutions enhanced anticancer activity across a range of cell lines including melanoma and colon cancer .
  • Zhang et al. (2020) synthesized various thiazole derivatives and evaluated their antiproliferative effects, noting that meta-halo substitutions on the phenyl ring significantly improved activity .

Properties

Molecular Formula

C9H6BrClN2S

Molecular Weight

289.58 g/mol

IUPAC Name

4-(5-bromo-2-chlorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H6BrClN2S/c10-5-1-2-7(11)6(3-5)8-4-14-9(12)13-8/h1-4H,(H2,12,13)

InChI Key

WBVBRXQFJPKAAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C2=CSC(=N2)N)Cl

Origin of Product

United States

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